molecular formula C32H52O3 B14862502 3Beta-acetoxy-eupha-7,25-dien-24(R)-ol

3Beta-acetoxy-eupha-7,25-dien-24(R)-ol

Cat. No.: B14862502
M. Wt: 484.8 g/mol
InChI Key: AMYYCORMRINIHJ-UULMTCALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3Beta-acetoxy-eupha-7,25-dien-24®-ol is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties and is of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3Beta-acetoxy-eupha-7,25-dien-24®-ol typically involves multiple steps, starting from simpler triterpenoid precursors. The process may include:

    Oxidation: The precursor compound undergoes oxidation to introduce functional groups necessary for further reactions.

    Acetylation: The hydroxyl group at the 3-beta position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Dehydration: Dehydration reactions are employed to form the double bonds at the 7 and 25 positions.

Industrial Production Methods

Industrial production of 3Beta-acetoxy-eupha-7,25-dien-24®-ol may involve large-scale extraction from plant sources, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using batch reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3Beta-acetoxy-eupha-7,25-dien-24®-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or

Properties

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23-,24-,26+,27-,28-,30+,31-,32+/m0/s1

InChI Key

AMYYCORMRINIHJ-UULMTCALSA-N

Isomeric SMILES

C[C@@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Origin of Product

United States

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